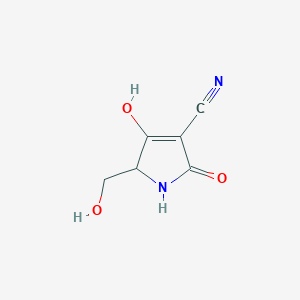
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with hydroxy, hydroxymethyl, oxo, and cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and aldehyde, the compound can be synthesized through a series of condensation and cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient industrial synthesis.
化学反応の分析
Types of Reactions
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its role in flavor chemistry.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Used in the synthesis of biologically active molecules.
Uniqueness
4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups and the resulting chemical reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
特性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC名 |
3-hydroxy-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2O3/c7-1-3-5(10)4(2-9)8-6(3)11/h4,9-10H,2H2,(H,8,11) |
InChIキー |
UTQYRGYHWTVORN-UHFFFAOYSA-N |
正規SMILES |
C(C1C(=C(C(=O)N1)C#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


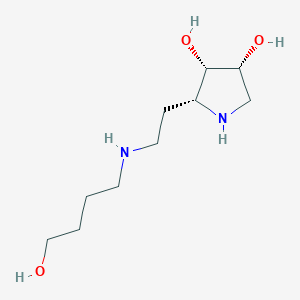
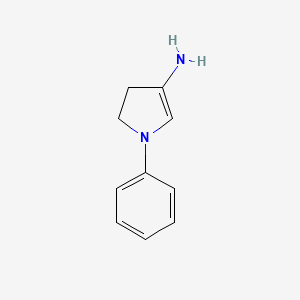
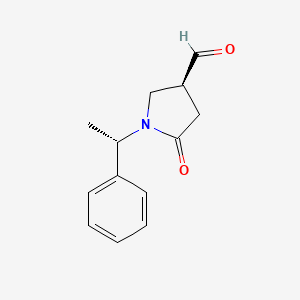
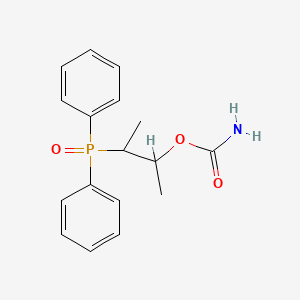
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
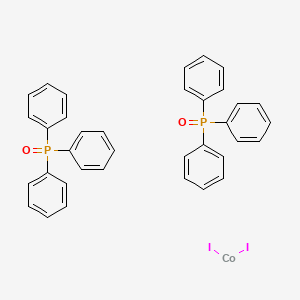
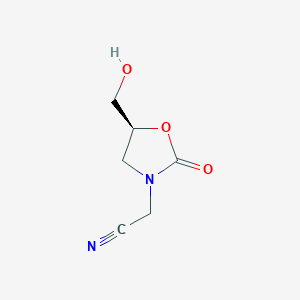

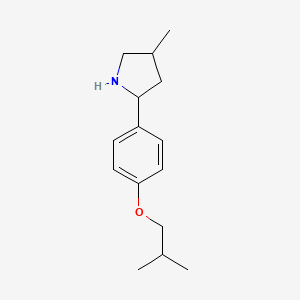

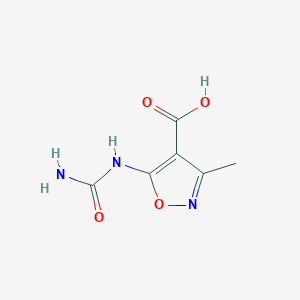
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
